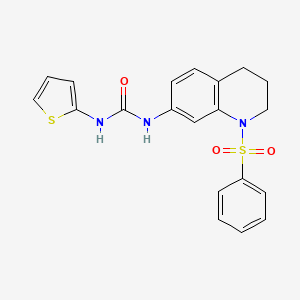

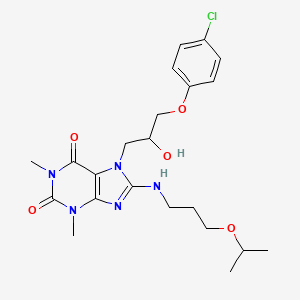

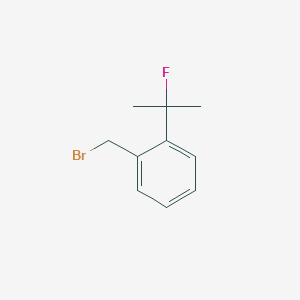

N'-(diphenylmethylene)-2-piperidinoacetohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of complex piperidine derivatives involves multi-step reactions that can include condensation, Michael reaction, and other domino reactions. For instance, the synthesis of 1-(2-nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol is achieved through the condensation of [piperidin-4-yl]-diphenyl-methanol with 2-nitro benzene sulfonylchloride, using methylene dichloride as the solvent and triethylamine as the base . Another example is the one-pot synthesis of highly substituted piperidines, which is performed with excellent diastereo- and enantioselectivity. This process involves a diphenylprolinol silyl ether mediated Michael reaction, followed by a domino aza-Henry reaction/hemiaminalization reaction, and a Lewis acid mediated allylation or cyanation reaction .

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be quite complex, with multiple substituents and stereocenters. X-ray crystallography reveals that compounds like 1-(2-nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol crystallize in the monoclinic crystal class and exhibit a chair conformation of the piperidine ring. The bond angles around the piperidine N atom show significant discrepancy, and the geometry around the S atom is a distorted tetrahedron . In another study, the molecular geometry, vibrational wavenumbers, and bonding features of N,N'-diphenyl-6-piperidin-1-yl-[1,3,5]-triazine-2,4-diamine were calculated using density functional theory, which also provided insights into the non-linear optical behavior and stability of the molecule .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, which are often used to introduce different substituents and control the stereochemistry of the molecule. The one-pot synthesis method mentioned earlier is a prime example of how multiple reactions can be coupled to achieve a complex molecule with controlled stereocenters . The chemical reactions involved in these syntheses are crucial for the formation of the final product and its properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure and the substituents present. Spectroscopic techniques such as FT-IR and FT-Raman are used to record the vibrational spectra of these compounds. Theoretical calculations can predict properties like ionization potential, electro-negativity, chemical potential, and electrophilicity, which are important for understanding the reactivity and stability of the molecule. The HOMO-LUMO analysis indicates that charge transfer occurs within the molecule, and NBO analysis helps in understanding the stability arising from hyperconjugative interactions and charge delocalization .

Wissenschaftliche Forschungsanwendungen

Analytical Characterization and Synthetic Approaches

Preparation and Characterization of Research Chemicals : A study detailed the synthesis and analytical characterization of diphenidine and its analogues, revealing insights into their structural properties and potential as dissociative agents. Analytical techniques such as high-resolution mass spectrometry (HR-ESI-MS) and nuclear magnetic resonance spectroscopy (NMR) were employed for differentiation and characterization purposes (Wallach et al., 2015).

Microwave-Assisted Synthesis of Sulfonyl Hydrazones : Research on sulfonyl hydrazone scaffolds incorporating piperidine derivatives highlighted their significance in medicinal chemistry. The study demonstrated the synthesis of novel compounds, offering insights into their antioxidant and anticholinesterase activities (Karaman et al., 2016).

Medicinal Chemistry Applications

Gastric Antisecretory Agents : Piperidine derivatives have been explored for their potential as nonanticholinergic gastric antisecretory drugs. This research aimed at developing compounds for peptic ulcer disease treatment, identifying fenoctimine as a candidate lacking anticholinergic activity (Scott et al., 1983).

Synthesis of Amino Piperidine Derivatives : The chemical synthesis of (2S,3R)-(-)-epi-CP-99,994 utilized a differentially protected 2,3-diamino ester, demonstrating a method for generating compounds with potential pharmaceutical applications (Davis & Zhang, 2009).

Environmental and Ecotoxicological Studies

- Photoreduction Studies in Photosystem 2 : Diphenylcarbazide, related structurally to N'-(diphenylmethylene)-2-piperidinoacetohydrazide, was used in studies to understand the photochemical reactions in photosystem 2 of chloroplasts. This research provides a method for assessing photosystem 2 activity, relevant in environmental science and plant physiology (Vernon & Shaw, 1969).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(benzhydrylideneamino)-2-piperidin-1-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O/c24-19(16-23-14-8-3-9-15-23)21-22-20(17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-2,4-7,10-13H,3,8-9,14-16H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVFPWMJMZNQNSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC(=O)NN=C(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,3-dimethylphenyl)-3-(4-fluorophenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2565850.png)

![5-(2,5-dimethoxyphenyl)-1-ethyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2565854.png)

![1-Methyl-3-[3-(methylsulfanyl)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B2565861.png)

![[4-oxo-3-(4-propoxycarbonylphenoxy)chromen-7-yl] Morpholine-4-carboxylate](/img/structure/B2565862.png)

![3-((5-((3-chlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2565865.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2565866.png)